TAAR1 Agonist Activity: Species-Selective Potency Profile Differentiates from Non-Brominated Analogs
2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol (CHEMBL4068661) exhibits distinct species-dependent agonist activity at TAAR1, with an EC50 of 1,800 nM at mouse TAAR1 and 4,900 nM at human TAAR1, while showing negligible activity (EC50 >10,000 nM) at mouse TAAR5, indicating a level of selectivity across both species and receptor subtypes [1][2]. In contrast, the endogenous reference ligand β-phenylethylamine (β-PEA) displays an EC50 of 106 ± 5 nM at rat TAAR1 and generally higher potency across species [3]. This species selectivity profile—mouse-preferring over human by a factor of ~2.7—provides a defined pharmacological tool for probing species-specific TAAR1 biology, a feature not uniformly observed across structurally related bromophenyl amino alcohols [4].
| Evidence Dimension | TAAR1 agonist potency (EC50, nM) |
|---|---|
| Target Compound Data | Human TAAR1: 4,900 nM; Mouse TAAR1: 1,800 nM; Mouse TAAR5: >10,000 nM |
| Comparator Or Baseline | β-Phenylethylamine (β-PEA): Rat TAAR1 EC50 = 106 ± 5 nM |
| Quantified Difference | 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol is ~46-fold less potent than β-PEA at rodent TAAR1; exhibits ~2.7-fold preference for mouse over human TAAR1 |
| Conditions | HEK293 cells expressing recombinant human or mouse TAAR1; cAMP accumulation measured by BRET assay after 20 min incubation |
Why This Matters
Species-selective TAAR1 agonism enables researchers to dissect rodent versus human receptor pharmacology, a critical differentiator when selecting chemical probes for translational studies.
- [1] BindingDB. BDBM50227828, CHEMBL4068661. EC50 = 1,800 nM (mouse TAAR1), 4,900 nM (human TAAR1), >10,000 nM (mouse TAAR5). View Source
- [2] GPCRdb. CHEMBL3895239 / TAAR1 bioactivities. pKi values: rat 7.77, mouse 8.29. View Source
- [3] Simmler LD, et al. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. J Pharmacol Exp Ther. 2016;357(1):134-144. View Source
- [4] Gainetdinov RR, et al. Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Mol Pharmacol. 2018;94(1):947-958. View Source
